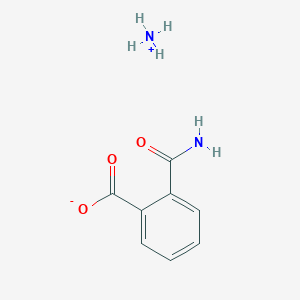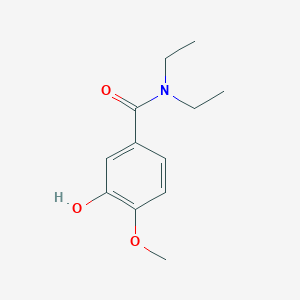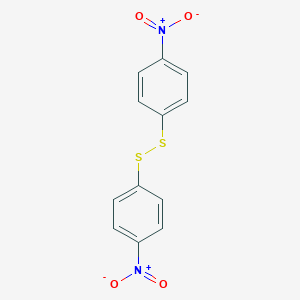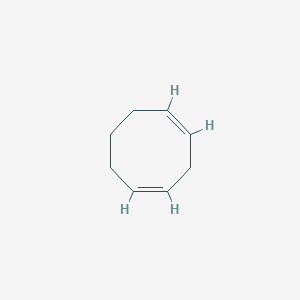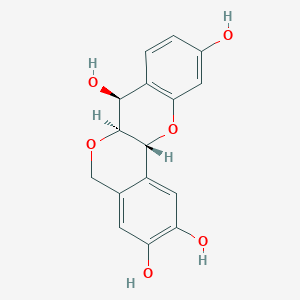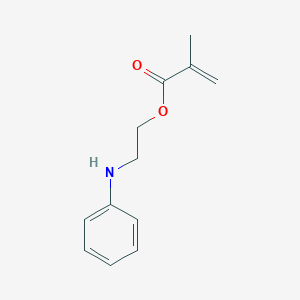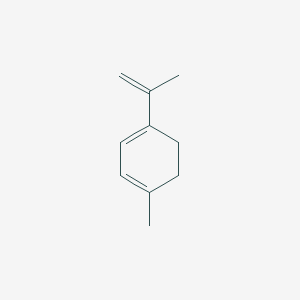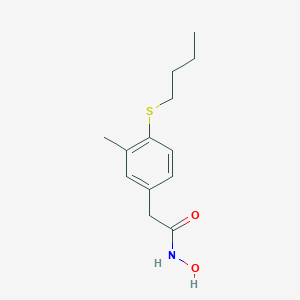
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid, also known as BTAHA, is a hydroxamic acid derivative that has been widely used in scientific research. This compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mécanisme D'action
The mechanism of action of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid in lab experiments is its high potency and selectivity towards HDACs. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have a higher potency than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid. However, one of the limitations of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and anti-microbial properties. Finally, the development of more water-soluble derivatives of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid could improve its bioavailability and efficacy in future studies.
Conclusion:
In conclusion, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is a promising compound that has shown anti-cancer, anti-inflammatory, and anti-microbial properties in various studies. Its high potency and selectivity towards HDACs make it a valuable tool for scientific research. However, its low solubility in water is a limitation that needs to be addressed in future studies. The future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid include investigating its potential as a therapeutic agent for other diseases and developing more water-soluble derivatives.
Méthodes De Synthèse
The synthesis of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid involves the reaction of m-toluidine with butylthiol in the presence of sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-(Butylthio)-m-tolyl)acetamide. Finally, the hydroxamic acid derivative is obtained by reacting the acetamide with hydroxylamine hydrochloride in the presence of sodium hydroxide.
Applications De Recherche Scientifique
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-8, which are key enzymes involved in programmed cell death. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
Propriétés
Numéro CAS |
15560-07-3 |
|---|---|
Nom du produit |
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid |
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
2-(4-butylsulfanyl-3-methylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-7-17-12-6-5-11(8-10(12)2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
Clé InChI |
SWZKVMOOTCVDGL-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
SMILES canonique |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
Synonymes |
2-[4-(Butylthio)-3-methylphenyl]acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



